molecular formula C9H9N3O B2497103 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole CAS No. 53292-71-0

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole

Cat. No. B2497103
CAS RN: 53292-71-0
M. Wt: 175.191
InChI Key: YOFNCIVLJRZUKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, often involves innovative reactions and methodologies. For example, a photochemical transformation of imidazole derivatives containing the 5-hydroxy-2-methyl-4H-pyran-4-one moiety led to the creation of previously unknown imidazo[1,5-a]pyridine-5,8-dione derivatives. The structural determination of these compounds was confirmed by X-ray diffraction analysis (Melekhina et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within the imidazole family, including 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, has been extensively analyzed using X-ray diffraction and other techniques. Such analyses reveal complex arrangements and interactions at the molecular level, which are critical for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the formation of imidazo[1,2-a]pyridin-2-one derivatives through novel reactions under specific conditions showcases the versatility of imidazole compounds in synthetic chemistry (Tu et al., 2007).

Physical Properties Analysis

The physical properties of imidazole derivatives are influenced by their molecular structure. Techniques such as X-ray diffraction provide insights into the crystalline structures, which are crucial for understanding the material's physical characteristics, including solubility, melting point, and stability.

Chemical Properties Analysis

The chemical properties of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole and related compounds are determined by their functional groups and molecular framework. Studies on their reactivity, including the ability to undergo excited state intramolecular proton transfer (ESIPT), illustrate the unique chemical behaviors of these compounds. For example, ESIPT-capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles demonstrate significant luminescence properties, influenced by the presence of hydroxyl groups and their proton transfer capabilities (Shekhovtsov et al., 2023).

Scientific Research Applications

Synthetic Applications and Inhibitor Design

Synthetic compounds featuring a tri- and tetra-substituted imidazole scaffold, such as 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, have been recognized for their selective inhibition capabilities against p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The literature underscores the design, synthesis, and activity studies of these compounds, highlighting their potential in the development of selective inhibitors that target the ATP binding pocket of kinases. The strategic replacement of pyridine with pyrimidine in the scaffold has been shown to enhance both inhibitory activity and selectivity, demonstrating the compound's versatility in drug design and synthesis (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-Oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, incorporating structures akin to 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, have garnered attention due to their broad utility as synthetic intermediates and their significance in medicinal chemistry. These derivatives play pivotal roles in forming metal complexes, designing catalysts for asymmetric synthesis, and developing novel medicinal applications. Their incorporation in advanced drug development projects highlights their therapeutic potential, including activities against cancer, bacteria, and inflammation (Li et al., 2019).

Phosphorylated Derivatives of 1,3-Azoles

Research on 4-phosphorylated derivatives of 1,3-azoles, which share structural motifs with 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, reveals their chemical and biological properties. The synthesis techniques involve the use of metallic derivatives of imidazole and phosphorus halides. These compounds have demonstrated a range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neuroprotective effects, showcasing the structural component's versatility in the development of bioactive molecules (Abdurakhmanova et al., 2018).

Optical Sensors Based on Pyrimidine Derivatives

Pyrimidine derivatives, related to 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, have been extensively explored for their use as optical sensors. These compounds are favored for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Their broad range of medicinal applications further underscores the structural diversity and functional adaptability of pyrimidine-based compounds (Jindal & Kaur, 2021).

properties

IUPAC Name

(2-pyridin-2-yl-1H-imidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-5,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFNCIVLJRZUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole

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